



# Application Notes and Protocols: JNJ0966 Dosage for Mouse EAE Model

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | JNJ0966  |           |
| Cat. No.:            | B1672983 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Experimental Autoimmune Encephalomyelitis (EAE) is the most extensively utilized animal model for the human inflammatory demyelinating disease, multiple sclerosis (MS). The pathogenesis of EAE involves an autoimmune response directed against myelin antigens in the central nervous system (CNS), leading to inflammation, demyelination, and axonal damage. Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) has emerged as a critical mediator of inflammation and cell death pathways implicated in various neurodegenerative and inflammatory diseases. **JNJ0966** (also referred to as JNJ-77000966) is a potent, central nervous system (CNS)-penetrant inhibitor of RIPK1 kinase activity. These application notes provide a comprehensive overview of the therapeutic application of **JNJ0966** in a mouse model of EAE, including detailed protocols and quantitative data to facilitate the design and execution of similar preclinical studies.

## **Quantitative Data Summary**

The therapeutic efficacy of a CNS-penetrant RIPK1 inhibitor, consistent with **JNJ0966**, was evaluated in a C57BL/6 mouse model of EAE. Administration of the inhibitor was initiated after the onset of clinical signs to assess its therapeutic potential.



| Treatmen<br>t Group | Dosage   | Administr<br>ation<br>Route | Vehicle                     | Mean<br>Clinical<br>Score<br>(Peak) | Cumulati<br>ve<br>Disease<br>Score | Plasma<br>Neurofila<br>ment<br>Levels |
|---------------------|----------|-----------------------------|-----------------------------|-------------------------------------|------------------------------------|---------------------------------------|
| Vehicle<br>Control  | -        | Oral<br>Gavage<br>(BID)     | 0.5%<br>Methylcellu<br>lose | ~3.0                                | High                               | Elevated                              |
| JNJ0966             | 30 mg/kg | Oral<br>Gavage<br>(BID)     | 0.5%<br>Methylcellu<br>lose | Reduced                             | Reduced                            | -                                     |
| JNJ0966             | 60 mg/kg | Oral<br>Gavage<br>(BID)     | 0.5%<br>Methylcellu<br>lose | Significantl<br>y Reduced           | Significantl<br>y Reduced          | Reduced                               |

BID: Twice a day

# Experimental Protocols EAE Induction in C57BL/6 Mice (MOG35-55 Model)

This protocol describes the active induction of a chronic EAE model in C57BL/6 mice, which is a widely accepted model for studying progressive MS.

#### Materials:

- Female C57BL/6 mice, 8-12 weeks old
- Myelin Oligodendrocyte Glycoprotein (MOG)35-55 peptide (MEVGWYRSPFSRVVHLYRNGK)
- Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (H37Ra)
- Pertussis Toxin (PTX)
- Sterile Phosphate-Buffered Saline (PBS)



- Isoflurane anesthetic
- Syringes and needles (27G and 30G)

#### Procedure:

- Antigen Emulsion Preparation:
  - On the day of immunization (Day 0), prepare an emulsion of MOG35-55 peptide in CFA.
  - Dissolve MOG35-55 peptide in sterile PBS to a final concentration of 2 mg/mL.
  - Prepare CFA containing 4 mg/mL of Mycobacterium tuberculosis.
  - Mix equal volumes of the MOG35-55 solution and CFA to create a stable water-in-oil emulsion. This can be achieved by sonication or by repeatedly passing the mixture through two connected syringes. A stable emulsion will not disperse when a drop is placed in water.
- Immunization (Day 0):
  - Anesthetize mice using isoflurane.
  - Subcutaneously inject 100 μL of the MOG35-55/CFA emulsion at two sites on the flank (total of 200 μL per mouse, containing 200 μg of MOG35-55).
  - Administer 200 ng of Pertussis Toxin in 200 μL of sterile PBS via intraperitoneal (i.p.) injection.
- Pertussis Toxin Boost (Day 2):
  - $\circ~$  Administer a second i.p. injection of 200 ng of Pertussis Toxin in 200  $\mu L$  of sterile PBS.
- Clinical Scoring:
  - Monitor mice daily for clinical signs of EAE starting from day 7 post-immunization.
  - Use a standardized 0-5 scoring scale:



- 0: No clinical signs
- 1: Limp tail
- 2: Hind limb weakness or paresis
- 3: Complete hind limb paralysis
- 4: Hind limb paralysis and forelimb weakness
- 5: Moribund or dead
- Record body weight daily as it is a sensitive indicator of disease progression.

### **JNJ0966** Formulation and Administration

#### Materials:

- **JNJ0966** (or a structurally and functionally equivalent CNS-penetrant RIPK1 inhibitor)
- Methylcellulose
- Sterile water for injection
- Oral gavage needles (20-22 gauge, curved)
- Syringes

#### Procedure:

- Formulation Preparation:
  - Prepare a 0.5% (w/v) solution of methylcellulose in sterile water. This solution serves as the vehicle.
  - Suspend JNJ0966 powder in the 0.5% methylcellulose vehicle to achieve the desired final concentrations (e.g., 3 mg/mL for a 30 mg/kg dose in a 10 mL/kg dosing volume).
  - Ensure the suspension is homogenous by vortexing or stirring prior to each administration.



- Therapeutic Administration:
  - Initiate treatment upon the first appearance of clinical signs of EAE (typically a score of 1).
  - Administer the **JNJ0966** suspension or vehicle control via oral gavage.
  - The dosing volume is typically 10 mL/kg body weight.
  - Administer the treatment twice daily (BID) at approximately 12-hour intervals.
  - Continue daily treatment and clinical monitoring for the duration of the study.

## **Visualizations**



Click to download full resolution via product page

Caption: RIPK1 Signaling Pathway in EAE Neuroinflammation.





Click to download full resolution via product page



 To cite this document: BenchChem. [Application Notes and Protocols: JNJ0966 Dosage for Mouse EAE Model]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672983#jnj0966-dosage-for-mouse-eae-model]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com